molecular formula C13H15N3O2 B2598072 1-Isopropyl-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxylic acid CAS No. 885952-56-7

1-Isopropyl-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxylic acid

Cat. No. B2598072
CAS RN: 885952-56-7
M. Wt: 245.282
InChI Key: CFUNVQZNZYZOFZ-UHFFFAOYSA-N
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Description

This compound is a pyrazoloquinoline . It has a molecular formula of C13H15N3O2 . The average mass is 245.277 Da and the monoisotopic mass is 245.116425 Da .


Physical And Chemical Properties Analysis

This compound has a molecular formula of C13H15N3O2, an average mass of 245.277 Da, and a monoisotopic mass of 245.116425 Da . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.

Scientific Research Applications

Heterocyclic Chemistry and Drug Design

Heterocyclic compounds, such as pyrazoles and pyridines, are crucial in medicinal chemistry due to their diverse biological activities and applications in drug design. These compounds often serve as the core structure for many pharmaceuticals because of their ability to interact with biological targets in specific ways. The study of such heterocyclic systems is essential for the development of new therapeutic agents with improved efficacy and safety profiles (Bhattacharya et al., 2022).

Catalysis and Synthesis

The pyrazolo[3,4-b]pyridine moiety, similar to the compound , has been highlighted for its versatility in catalysis and synthetic chemistry. These frameworks are often used in the synthesis of complex molecules and can lead to the development of novel catalysts that facilitate various chemical reactions. Such advances have significant implications for the pharmaceutical industry, where the efficient synthesis of drug molecules is critical (Parmar, Vala, & Patel, 2023).

Biological Applications

The structural features of pyrazolo[4,3-e]pyridines, including the compound of interest, make them valuable in exploring biological applications. These compounds are studied for their potential roles in various biological pathways and diseases. Understanding their interactions at the molecular level can lead to the discovery of new drugs and therapeutic strategies (Cetin, 2020).

Environmental Chemistry

Heterocyclic compounds also play a role in environmental chemistry, particularly in the biodegradation of pollutants. Studies on the microbial metabolism of heterocyclic compounds, such as pyridines and quinolines, shed light on the pathways involved in the breakdown of these substances in the environment. This research is vital for developing strategies to mitigate the impact of chemical pollutants (Kaiser, Feng, & Bollag, 1996).

properties

IUPAC Name

4-propan-2-yl-2,4,5-triazatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraene-8-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-7(2)16-12-9(6-14-16)11(13(17)18)8-4-3-5-10(8)15-12/h6-7H,3-5H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFUNVQZNZYZOFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=NC3=C(CCC3)C(=C2C=N1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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